
Pyridine, 1-acetyl-6-butyl-1,2,3,6-tetrahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 1-acetyl-6-butyl-1,2,3,6-tetrahydro- is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. This compound is characterized by a pyridine ring that is partially saturated, with an acetyl group at the first position and a butyl group at the sixth position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1-acetyl-6-butyl-1,2,3,6-tetrahydro- can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-2,4-dinitrobenzene with substituted pyridines under reflux conditions in acetone . Another approach includes the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures
Industrial Production Methods
Industrial production of Pyridine, 1-acetyl-6-butyl-1,2,3,6-tetrahydro- typically involves large-scale chemical reactions using readily available starting materials. The process may include the use of catalytic systems and optimized reaction conditions to ensure high yields and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
Pyridine, 1-acetyl-6-butyl-1,2,3,6-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into fully saturated piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like THF or acetone, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can result in a variety of functionalized pyridine compounds.
科学研究应用
Pyridine, 1-acetyl-6-butyl-1,2,3,6-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its use in drug discovery and design, particularly in the development of new pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of Pyridine, 1-acetyl-6-butyl-1,2,3,6-tetrahydro- involves its interaction with specific molecular targets and pathways. The acetyl and butyl groups on the pyridine ring can influence its binding affinity and selectivity towards various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydropyridine: Another partially saturated pyridine derivative with different substitution patterns.
1,2,3,6-Tetrahydropyridine: A structural isomer with similar properties but different reactivity.
Piperidine: A fully saturated derivative with distinct chemical behavior.
Uniqueness
Pyridine, 1-acetyl-6-butyl-1,2,3,6-tetrahydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
61340-78-1 |
|---|---|
分子式 |
C11H19NO |
分子量 |
181.27 g/mol |
IUPAC 名称 |
1-(6-butyl-3,6-dihydro-2H-pyridin-1-yl)ethanone |
InChI |
InChI=1S/C11H19NO/c1-3-4-7-11-8-5-6-9-12(11)10(2)13/h5,8,11H,3-4,6-7,9H2,1-2H3 |
InChI 键 |
IGEXJVLXTXVHOM-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1C=CCCN1C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14593461.png)
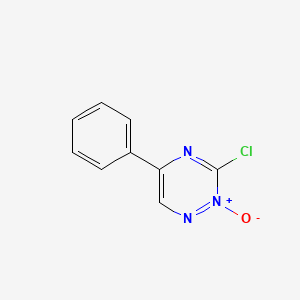
![Methyl 4-[benzyl(methyl)amino]but-2-enoate](/img/structure/B14593469.png)
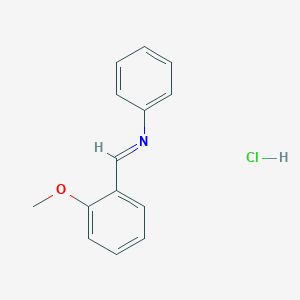
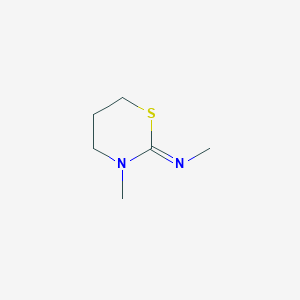
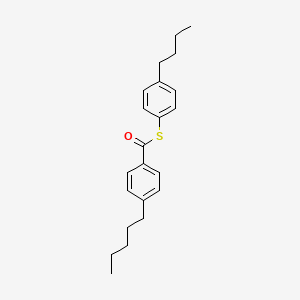
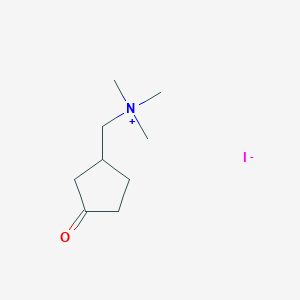
![Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B14593493.png)
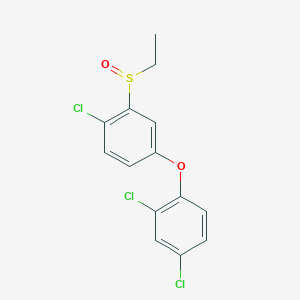
![Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane](/img/structure/B14593515.png)

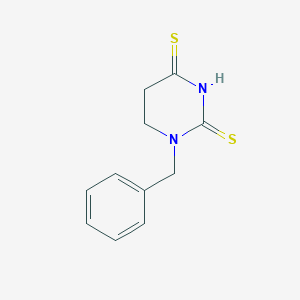
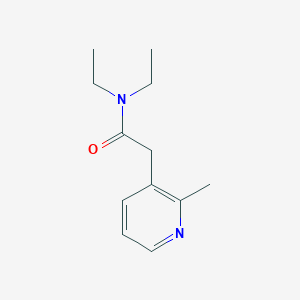
![3,3'-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid](/img/structure/B14593546.png)
